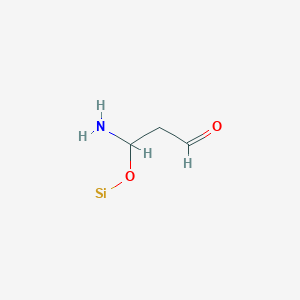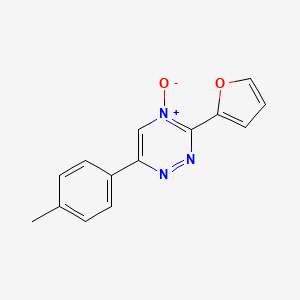![molecular formula C11H21NO6 B14199994 2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane CAS No. 921935-40-2](/img/structure/B14199994.png)
2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane is a chemical compound with the molecular formula C11H21NO6 It is known for its unique structure, which includes a dioxane ring and a nitromethyl group
Vorbereitungsmethoden
The synthesis of 2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dioxane ring: This can be achieved through the reaction of appropriate diols with formaldehyde under acidic conditions.
Introduction of the nitromethyl group: This step involves the nitration of a suitable precursor, often using nitric acid or other nitrating agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydroxide or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: There is interest in its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, owing to its unique reactivity and structural properties.
Wirkmechanismus
The mechanism of action of 2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane involves its interaction with specific molecular targets. The nitromethyl group can undergo reduction to form an amine, which can then interact with various enzymes and receptors. The dioxane ring provides stability and influences the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane stands out due to its unique combination of a dioxane ring and a nitromethyl group. Similar compounds include:
2-[(2R,3R)-4,4-dimethoxy-3-(methyl)butan-2-yl]-1,3-dioxane: Lacks the nitro group, resulting in different reactivity.
2-[(2R,3R)-4,4-dimethoxy-3-(hydroxymethyl)butan-2-yl]-1,3-dioxane: Contains a hydroxyl group instead of a nitromethyl group, leading to different chemical properties.
Eigenschaften
CAS-Nummer |
921935-40-2 |
|---|---|
Molekularformel |
C11H21NO6 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane |
InChI |
InChI=1S/C11H21NO6/c1-8(10-17-5-4-6-18-10)9(7-12(13)14)11(15-2)16-3/h8-11H,4-7H2,1-3H3/t8-,9+/m1/s1 |
InChI-Schlüssel |
NYHSJFOSBIGESV-BDAKNGLRSA-N |
Isomerische SMILES |
C[C@@H](C1OCCCO1)[C@H](C[N+](=O)[O-])C(OC)OC |
Kanonische SMILES |
CC(C1OCCCO1)C(C[N+](=O)[O-])C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


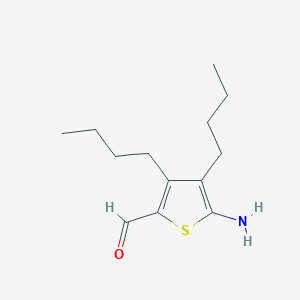
![5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B14199932.png)
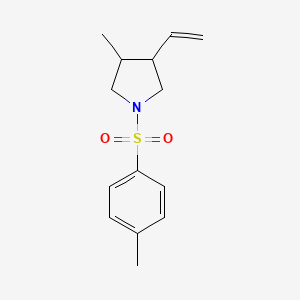

![3-[2-(Methanesulfonyl)ethenyl]benzaldehyde](/img/structure/B14199944.png)
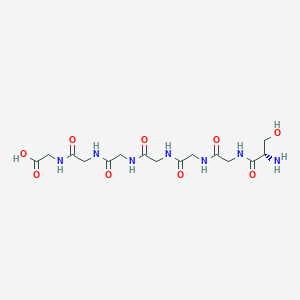
![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene](/img/structure/B14199949.png)
![4-Cyclohexyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B14199955.png)
![1H-Imidazole-5-methanol, 1-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14199956.png)
![3,3'-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14199959.png)
![2-Amino-5-{[(3-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B14199966.png)
methanone](/img/structure/B14199972.png)
